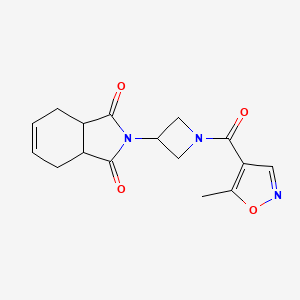
3-iodo-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "3-iodo-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde" is a derivative of the pyrazole class, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry .
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. For instance, a series of 1-aryl-1H-pyrazole-4-carbaldehydes were synthesized using the Vilsmeier-Haack reagent, which is a common method for formylating aromatic compounds . Another approach involves the intramolecular nitrile oxide cycloaddition (INOC) reaction, which has been used to create novel pyrazole ring systems . Additionally, the synthesis of 1,3,5-trisubstituted pyrazoles can be performed in an aqueous medium using iodine as a catalyst, which is an eco-friendly and simple process . These methods could potentially be adapted for the synthesis of the specific compound .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic techniques. For example, the structure of an intermediate in the synthesis of pyrazole derivatives was confirmed by X-ray crystallography . Similarly, the configuration of intermediate aldoximes in the synthesis of pyrazole oxazoles was determined using NOESY experimental data and NMR spectroscopy . The optimized molecular structure and vibrational frequencies of a related pyrazole compound were investigated both experimentally and theoretically, using methods such as HF and DFT calculations .
Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions. The synthesis of pyrazole-fused polycyclic systems, for instance, involves Suzuki coupling followed by 1,3-dipolar cycloaddition reactions, which can be diastereoselective depending on the substrate used . The reactivity of pyrazole carbaldehydes with different reagents can lead to the formation of novel heterocycles, as demonstrated by the reaction of 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with various hydrazides .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be influenced by their molecular structure. For example, the photophysical properties of a pyrazole derivative were studied in solvents of different polarities, revealing variations in extinction coefficients and quantum yield . The molecular electrostatic potential map of a fluorophenyl pyrazole derivative indicated possible sites for electrophilic and nucleophilic attacks . Additionally, the first hyperpolarizability of such compounds can be calculated to assess their potential in nonlinear optics .
Scientific Research Applications
Antimicrobial Activity
Research has highlighted the significance of pyrazole derivatives in the field of antimicrobial activity. For instance, Hamed et al. (2020) synthesized various pyrazole derivatives and evaluated their biological activity against different bacteria and fungi, noting the dependency of antimicrobial activity on the Schiff base moiety type Hamed et al., 2020.
Catalysis and Synthesis
Papernaya et al. (2013) and Vilkauskaitė et al. (2011) conducted studies focusing on the synthesis of novel compounds using pyrazole derivatives. They employed different reactions, such as Sonogashira-type reactions and reactions with propane-1,3-diselenol, to synthesize new compounds Papernaya et al., 2013; Vilkauskaitė et al., 2011.
Crystal Structure Analysis
Research by Loh et al. (2013) involved the synthesis of pyrazole compounds and their characterization using X-ray single crystal structure determination. This study contributes to the understanding of the structural aspects of pyrazole derivatives Loh et al., 2013.
Antioxidant and Anti-inflammatory Activities
Studies have also explored the antioxidant and anti-inflammatory potentials of pyrazole derivatives. For example, Bandgar et al. (2009) synthesized a series of pyrazole chalcones and evaluated their anti-inflammatory, antioxidant, and antimicrobial activities, providing insights into the therapeutic potentials of these compounds Bandgar et al., 2009.
Plant Growth Promotion
Hassan et al. (2020) synthesized novel quinolinyl chalcones using pyrazole-4-carbaldehydes and assessed their effects on the growth of certain plants, highlighting another potential application of pyrazole derivatives in agriculture Hassan et al., 2020.
Safety and Hazards
The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .
properties
IUPAC Name |
3-iodo-1-propan-2-ylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2O/c1-5(2)10-3-6(4-11)7(8)9-10/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVGHDUFRSJPOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)I)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1946813-73-5 |
Source


|
| Record name | 3-iodo-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(acetylamino)phenyl]-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide](/img/structure/B3000813.png)

![2-(6-tert-butylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B3000815.png)


![6-Methyl-2-(4-phenoxybutanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B3000821.png)
![2-[2-(cyclohexylamino)-2-oxoethyl]-N-cyclopentyl-4-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3000822.png)

![2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B3000824.png)

![9-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B3000827.png)
![1-[4-(2-methoxyphenyl)-1-piperazinyl]-2-Propen-1-one](/img/structure/B3000830.png)
